Bienvenue dans la boutique en ligne BenchChem!

1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

SCD1 inhibitor piperidinyl-pyridazinyl structure-activity relationship

This N-acetylpiperidine-pyridazinyl scaffold maps directly to the SCD1 inhibitor pharmacophore defined in US 9,102,669 B2. Its architecture provides two orthogonal diversification points—the pyridazin-3-yloxy linker and the terminal acetylpiperidine—making it an ideal core for parallel library synthesis and SAR exploration. In the absence of public head-to-head biological data, substituting structural analogs without quantitative verification cannot be assumed to preserve target engagement or metabolic stability. Secure this specific building block to anchor your medicinal chemistry campaign.

Molecular Formula C17H24N4O3
Molecular Weight 332.404
CAS No. 2034484-16-5
Cat. No. B2483693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
CAS2034484-16-5
Molecular FormulaC17H24N4O3
Molecular Weight332.404
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C17H24N4O3/c1-13(22)20-10-6-14(7-11-20)17(23)21-9-3-4-15(12-21)24-16-5-2-8-18-19-16/h2,5,8,14-15H,3-4,6-7,9-12H2,1H3
InChIKeyTYWFWAQDESGYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone (CAS 2034484-16-5): Sourcing a Piperidinyl–Pyridazinyl SCD1 Ligand


1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone (CAS 2034484‑16‑5) is a synthetic heterocyclic compound characterized by a pyridazine–piperidine scaffold linked through a carbonyl bridge to an N‑acetylpiperidine moiety . The structure falls within the Markush definition of substituted piperidinyl‑pyridazinyl derivatives claimed as stearoyl‑CoA desaturase 1 (SCD1) inhibitors in patent US 9,102,669 B2 . Procurement interest stems from its modular architecture, which permits further functionalization for structure–activity relationship (SAR) studies in metabolic disease research.

Why Generic Replacement of 1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone Fails Without Head‑to‑Head Activity Data


Compounds within the SCD1‑inhibitor class that share a pyridazine‑piperidine core can exhibit profoundly divergent potencies and selectivity profiles depending on subtle modifications to the N‑acetylpiperidine and pyridazinyl‑oxy substituents . The patent family that defines this chemical space encompasses hundreds of individually exemplified structures, each with its own R‑group substitutions that dictate enzymatic IC₅₀ and cell‑based desaturation indices . For 1-(4-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone, no public head‑to‑head biological data are available; consequently, substituting a structurally adjacent analog—even one differing by a single carbonyl orientation or ring saturation—cannot be assumed to preserve target engagement, metabolic stability, or safety margins without quantitative verification .

Quantitative Comparator Evidence for 1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone (CAS 2034484‑16‑5)


No Public Head‑to‑Head Biological Activity Data Exist for This Specific Compound

A systematic search of PubChem, ChEMBL, SureChEMBL, DrugBank, the IUPHAR/BPS Guide to Pharmacology, Google Patents, and major life‑science databases (performed 2026‑04‑29) returned no quantitative enzymatic, cellular, in‑vivo, or pharmacokinetic data for CAS 2034484‑16‑5 . The closest structural analogs with disclosed SCD1 inhibitory activity reside within the generic Markush claims of US 9,102,669 B2, where favorable IC₅₀ values are reported only for a subset of explicitly exemplified compounds—none of which corresponds to the instant structure . One commercial entry (kuujia.com) describes the compound’s “modular design” and notes that yield‑and‑purity optimization remains a priority for HTS applications, but provides no biological endpoint . Because the central evidentiary requirements (comparator identity, quantitative target compound data, quantitative comparator data, and experimental context) cannot be satisfied, this item is classified as “Supporting evidence” and serves solely to document the current evidentiary gap.

SCD1 inhibitor piperidinyl-pyridazinyl structure-activity relationship

Viable R&D Deployment Cases for 1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone (CAS 2034484‑16‑5)


Chemical Probe or Pharmacological Tool Compound for SCD1 Target Validation (Prospective Use)

The compound’s architecture matches the piperidinyl‑pyridazinyl pharmacophore delineated in US 9,102,669 B2 . In the absence of published bioactivity, it may serve as a starting scaffold for medicinal‑chemistry campaigns aimed at establishing novel SCD1 SAR series. Researchers could benchmark it against literature‑known SCD1 inhibitors (e.g., those exemplified in the Janssen patent) once in‑house enzymatic and cell‑based data are generated.

Synthetic Intermediate or Fragment for Parallel Library Synthesis

The N‑acetylpiperidine moiety and the pyridazin‑3‑yloxy linker provide two orthogonal diversification points, making the compound a useful building block for combinatorial library production. Kuujia.com reporting notes its modular design and the ongoing need for yield and purity optimization, consistent with its role as an intermediate in HTS‑oriented synthesis .

Reference Standard for Analytical Method Development

With a well‑defined molecular formula (C₁₇H₂₄N₄O₃), molecular weight (332.4 g·mol⁻¹), and InChIKey (TYWFWAQDESGYHY‑UHFFFAOYSA‑N) documented in PubChem , the compound can be utilized as a chromatographic or mass‑spectrometric reference standard during the development of purity and identity assays for related piperidinyl‑pyridazinyl analogs.

Quote Request

Request a Quote for 1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.